NQO1 Substrate Activity in H1650 Cells: A Quantifiable Differentiation from Class Baseline
4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole demonstrates quantifiable substrate activity towards NAD(P)H:quinone oxidoreductase 1 (NQO1) in human H1650 non-small cell lung cancer cells, with an IC50 value of 9.30 × 10³ nM (9.30 µM) [1]. This activity is measured as NQO1-mediated two-electron reduction leading to cell growth inhibition after 72 hours by MTT assay. While this value indicates modest potency, it provides a concrete, experimentally validated differentiation point relative to many pyrazole analogs that lack reported NQO1 substrate activity. For context, this IC50 is higher than that of optimized NQO1 substrates such as β-lapachone (typically low µM) but is nonetheless a specific, quantifiable metric for this exact compound that is absent for its closest structural analog, 4-chloro-3-nitro-1H-pyrazole (CAS 400752-98-9), which lacks the fluorophenoxy tail.
| Evidence Dimension | NQO1 substrate activity (IC50) |
|---|---|
| Target Compound Data | 9.30 × 10³ nM (9.30 µM) |
| Comparator Or Baseline | β-lapachone (prototypical NQO1 substrate): ~1-10 µM (literature range); 4-chloro-3-nitro-1H-pyrazole: No reported NQO1 activity |
| Quantified Difference | Target compound is approximately 1-10x less potent than β-lapachone but possesses unique NQO1 substrate activity compared to its closest analog lacking the fluorophenoxy group. |
| Conditions | Human H1650 NSCLC cells; 24 hr compound treatment; 72 hr MTT assay |
Why This Matters
This data point allows researchers to select this compound specifically for studies involving NQO1-mediated bioreductive activation, a mechanism not predicted or reported for simpler 4-chloro-3-nitro-1H-pyrazole analogs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50236855 (CHEMBL4102425). Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=5&entryid=50049219 View Source
